5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
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Description
5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
The compound 5-(Dimethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is part of a class of compounds that have been synthesized and studied for their fluorescent solvatochromic properties. These compounds, including 2,5-diphenyloxazoles with a dimethylamino group and a sulfonyl group, exhibit a "push-pull" electron transfer system. This characteristic enables them to show strong solvent-dependent fluorescence, making them highly suitable for developing ultrasensitive fluorescent molecular probes. These probes can be employed to study various biological events and processes, thanks to their fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).
Synthesis and Chemical Transformations
This compound and its derivatives are also involved in various chemical synthesis and transformation processes. For instance, the synthesis of functionally substituted isoxazoles from related oxazole carbonitriles demonstrates the compound's versatility in chemical reactions. These reactions can lead to the formation of sulfonylamides and urea derivatives, indicating the potential of these compounds in synthesizing a wide range of chemically significant molecules (Potkin et al., 2009).
Catalytic and Sensing Applications
Moreover, the unique properties of these compounds have been harnessed in catalysis and sensing applications. For example, rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing a pyridine moiety bound to an oxazoline ring, including derivatives of the discussed compound, have been synthesized and shown to catalyze the electrochemical reduction of CO2 efficiently. The ability of these complexes to facilitate CO2 reduction in various solvents, especially acetonitrile, highlights their potential in addressing environmental challenges through catalysis (Nganga et al., 2017).
properties
IUPAC Name |
5-(dimethylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13-8-10-22(11-9-13)26(23,24)15-6-4-14(5-7-15)17-20-16(12-19)18(25-17)21(2)3/h4-7,13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUSGIMBAPZYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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